Enantioselective Target Discrimination – L‑Propargylglycine Inactivates L‑Amino Acid Oxidase While D‑Propargylglycine Inactivates D‑Amino Acid Oxidase
L‑Propargylglycine is a substrate for L‑amino acid oxidase (L‑AAO) and inactivates the enzyme by covalent modification of active‑site His223, whereas D‑propargylglycine is oxidised by D‑amino acid oxidase (D‑AAO) and inactivates that enzyme [REFS‑1][REFS‑2]. The two enantiomers show complementary, non‑overlapping enzyme specificity; DL‑propargylglycine introduces an undesired D‑AAO‑inactivating component that can confound cellular studies.
| Evidence Dimension | Enantiomer‑dependent enzyme inactivation specificity |
|---|---|
| Target Compound Data | L‑Propargylglycine: substrate and irreversible inactivator of L‑amino acid oxidase (Crotalus adamanteus); modifies His223 [2] |
| Comparator Or Baseline | D‑Propargylglycine: substrate and irreversible inactivator of D‑amino acid oxidase (pig kidney) [1] |
| Quantified Difference | Mutually exclusive enzyme targets; D‑isomer does not inactivate L‑AAO |
| Conditions | Purified L‑amino acid oxidase (snake venom) and D‑amino acid oxidase (pig kidney) in vitro |
Why This Matters
Only the L‑enantiomer delivers on‑target inactivation of L‑AAO and related PLP enzymes; using DL‑ or D‑material introduces off‑target D‑AAO inhibition that can distort datasets in amino acid metabolism and neurochemistry research.
- [1] Marcotte, P.; Walsh, C. Vinylglycine and propargylglycine: complementary suicide substrates for L‑amino acid oxidase and D‑amino acid oxidase. Biochemistry 1976, 15 (14), 3070–3076. View Source
- [2] Mitra, J.; Bhattacharyya, D. Irreversible inactivation of snake venom L‑amino acid oxidase by covalent modification during catalysis of L‑propargylglycine. FEBS Open Bio 2013, 3, 135–143. View Source
